molecular formula C7H13ClF3N B2798794 3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride CAS No. 2287340-39-8

3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride

Cat. No.: B2798794
CAS No.: 2287340-39-8
M. Wt: 203.63
InChI Key: PGZWJTIPPSLJDX-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. The trifluoromethyl group (-CF₃) is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride can be achieved through various synthetic routesThis can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)piperidine: A similar compound with a trifluoromethyl group at a different position on the piperidine ring.

    4-(Trifluoromethyl)piperidine: Another related compound with the trifluoromethyl group at the 4-position.

    2-(Trifluoromethyl)piperidine: A compound with the trifluoromethyl group at the 2-position.

Uniqueness

3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the piperidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methyl-3-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)3-2-4-11-5-6;/h11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZWJTIPPSLJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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